(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid
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Overview
Description
(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid is a complex organic compound characterized by its unique structure, which includes multiple imidazole rings and disulfide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid typically involves multiple steps, including the formation of imidazole rings and the introduction of disulfide bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for studying protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cysteine: Contains a thiol group and is involved in similar redox reactions.
Histidine: Contains an imidazole ring and participates in similar biochemical processes.
Glutathione: Contains a thiol group and is involved in redox reactions and detoxification processes.
Uniqueness
(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid is unique due to its combination of multiple imidazole rings and disulfide bonds, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
83471-81-2 |
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Molecular Formula |
C14H20N6O4S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H20N6O4S2/c1-19-5-17-9(3-7(15)13(21)22)11(19)25-26-12-10(18-6-20(12)2)4-8(16)14(23)24/h5-8H,3-4,15-16H2,1-2H3,(H,21,22)(H,23,24)/t7-,8-/m0/s1 |
InChI Key |
WDDONTKXWRIRLZ-YUMQZZPRSA-N |
Isomeric SMILES |
CN1C=NC(=C1SSC2=C(N=CN2C)C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |
Canonical SMILES |
CN1C=NC(=C1SSC2=C(N=CN2C)CC(C(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
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